molecular formula C12H12N2O3 B11877368 2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol CAS No. 62225-51-8

2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol

Cat. No.: B11877368
CAS No.: 62225-51-8
M. Wt: 232.23 g/mol
InChI Key: KRULMGHENLLJCP-UHFFFAOYSA-N
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Description

2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of naphthalene, characterized by the presence of a nitro group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol typically involves the nitration of naphthalene followed by amination and subsequent reduction. The process can be summarized as follows:

    Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitronaphthalene.

    Amination: 2-nitronaphthalene is then reacted with ethanolamine under controlled conditions to introduce the aminoethanol group.

    Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The aminoethanol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the nitro group.

    2-[(4-Nitrophenyl)amino]ethan-1-ol: Similar structure but with a different aromatic ring.

Uniqueness

2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol is unique due to the presence of both the nitro group and the aminoethanol moiety, which confer distinct chemical and biological properties

Properties

CAS No.

62225-51-8

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(2-nitronaphthalen-1-yl)amino]ethanol

InChI

InChI=1S/C12H12N2O3/c15-8-7-13-12-10-4-2-1-3-9(10)5-6-11(12)14(16)17/h1-6,13,15H,7-8H2

InChI Key

KRULMGHENLLJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NCCO)[N+](=O)[O-]

Origin of Product

United States

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